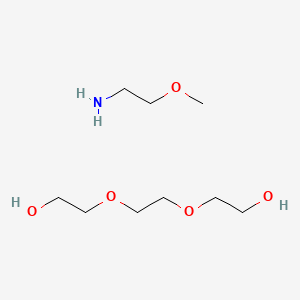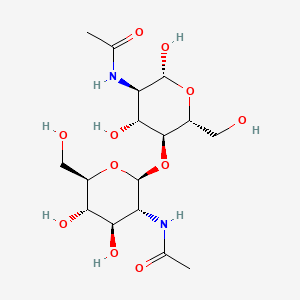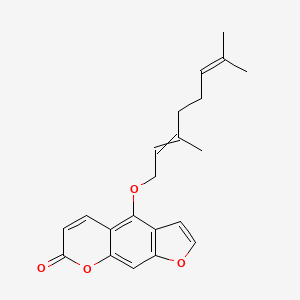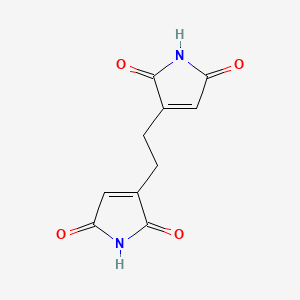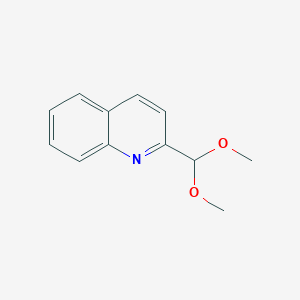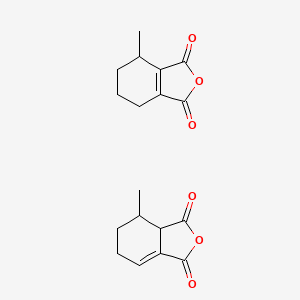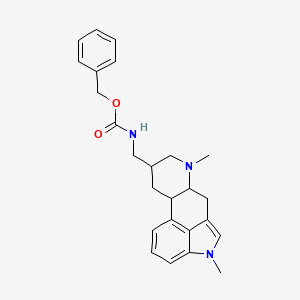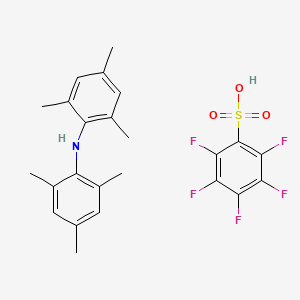
Dimesitylammonium Pentafluorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimesitylammonium Pentafluorobenzenesulfonate is a chemical compound with the molecular formula C24H24F5NO3S and a molecular weight of 501.51 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and proteomics . The compound is known for its unique structural properties, which include a combination of mesityl groups and a pentafluorobenzenesulfonate moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimesitylammonium pentafluoro benzenesulfonate typically involves the reaction of mesitylamine with pentafluorobenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The product is then purified through recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
While specific industrial production methods for dimesitylammonium pentafluoro benzenesulfonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimesitylammonium Pentafluorobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorobenzenesulfonate group.
Condensation Reactions: It is also used as a condensation agent in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with dimesitylammonium pentafluoro benzenesulfonate include bases like sodium hydroxide and potassium carbonate, as well as solvents such as dichloromethane and acetonitrile . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving dimesitylammonium pentafluoro benzenesulfonate depend on the specific reaction type. For example, in nucleophilic substitution reactions, the product will be a substituted aromatic compound .
Wissenschaftliche Forschungsanwendungen
Dimesitylammonium Pentafluorobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in condensation and substitution reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: It finds applications in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of dimesitylammonium pentafluoro benzenesulfonate involves its ability to act as a strong electrophile due to the presence of the pentafluorobenzenesulfonate group . This electrophilic nature allows it to participate in various chemical reactions, facilitating the formation of new chemical bonds. The mesityl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesitylamine: A precursor in the synthesis of dimesitylammonium pentafluoro benzenesulfonate.
Pentafluorobenzenesulfonyl Chloride: Another precursor used in the synthesis.
Dimesitylborane: A compound with similar mesityl groups but different reactivity due to the presence of boron instead of nitrogen.
Uniqueness
Dimesitylammonium Pentafluorobenzenesulfonate is unique due to its combination of mesityl groups and a pentafluorobenzenesulfonate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and research applications .
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluorobenzenesulfonic acid;2,4,6-trimethyl-N-(2,4,6-trimethylphenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKHTKBUMNIBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)O)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
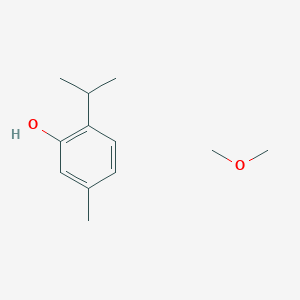
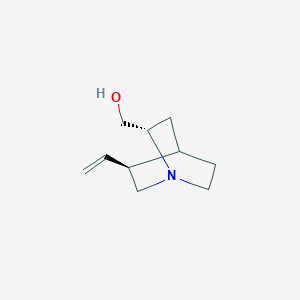
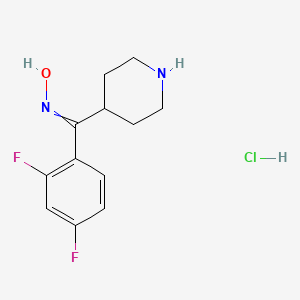
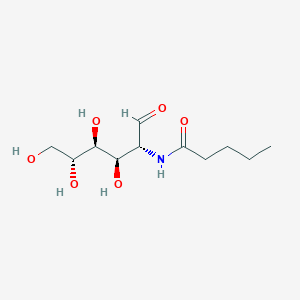
![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)
![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)
